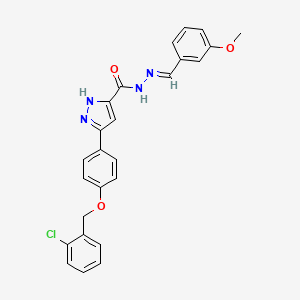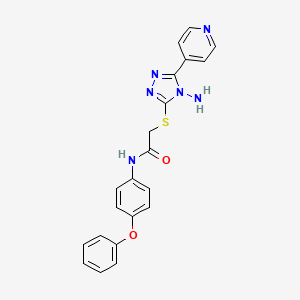
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 339248-95-2
Molecular Weight: 502.165 g/mol
Métodos De Preparación
Industrial Production Methods:: Information on industrial-scale production methods is limited due to the compound’s rarity and uniqueness. it is likely synthesized through custom processes tailored to its specific application.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Substitution reactions involving the bromine atoms are plausible.
Other Transformations: Further studies are needed to explore its reactivity fully.
Brominating Agents: Used for introducing bromine atoms.
Hydrazine Derivatives: Involved in hydrazone formation.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products:: The major products depend on the specific reactions performed. Potential products include substituted derivatives, hydrazones, and other intermediates.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers may use it as a building block for designing novel compounds.
Catalysis: Investigating its catalytic properties could be valuable.
Bioactivity Studies: Assessing its effects on biological systems.
Drug Development: Exploring its potential as a drug lead.
Materials Science: Investigating its properties for materials applications.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an open question. Further research is necessary to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While direct comparisons are challenging due to its uniqueness, similar compounds include:
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate:
4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate:
These related compounds share structural features but may exhibit distinct properties. Researchers often explore such analogs to understand structure-activity relationships.
Propiedades
Número CAS |
359593-92-3 |
|---|---|
Fórmula molecular |
C21H14Br2N2O3 |
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c22-18-7-3-1-5-16(18)20(26)25-24-13-14-9-11-15(12-10-14)28-21(27)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+ |
Clave InChI |
HNVGAPVOFQZZAQ-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylbenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B12003538.png)
![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)



![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)
![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

